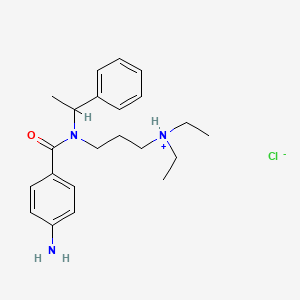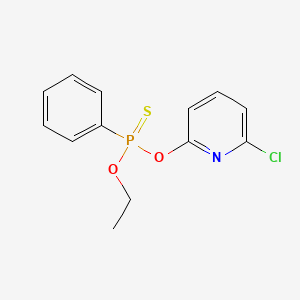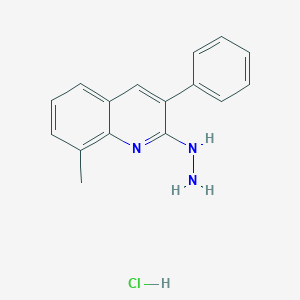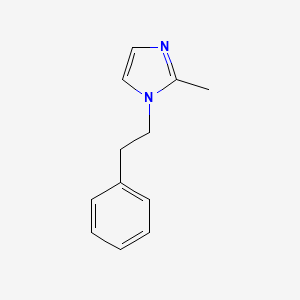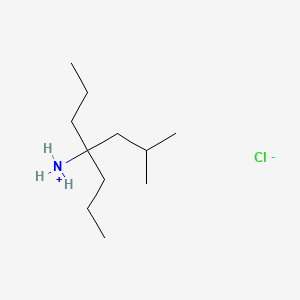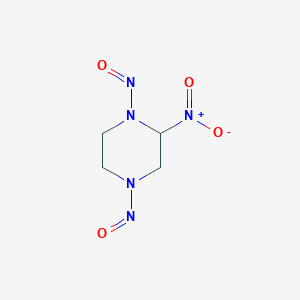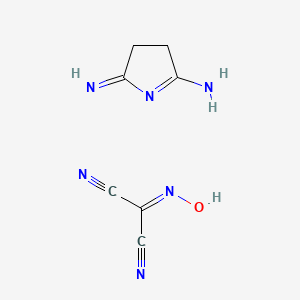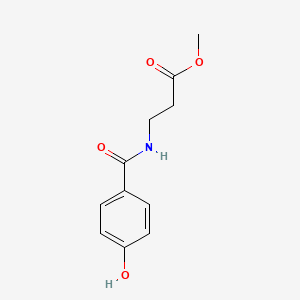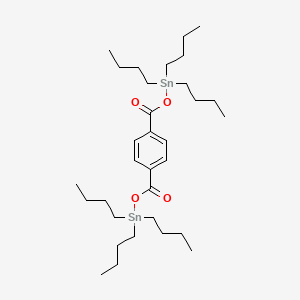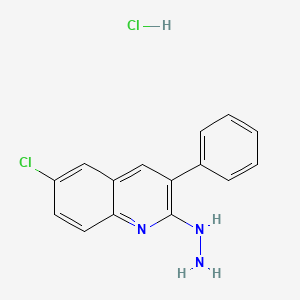![molecular formula C24H21N3 B13751943 2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] is a chemical compound with the molecular formula C24H21N3 It is a trisubstituted benzene derivative where three 3-methylpyridine groups are attached to a central benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with 3-methylpyridine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromine atoms by the 3-methylpyridine groups .
Industrial Production Methods
化学反応の分析
Types of Reactions
2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyridine rings can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学的研究の応用
2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
作用機序
The mechanism of action of 2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] depends on its specific application. In coordination chemistry, it acts as a tridentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties and reactivity of the metal center. In biological systems, the compound may interact with proteins or enzymes, potentially inhibiting their activity by binding to active sites or allosteric sites .
類似化合物との比較
Similar Compounds
- Thiophene, 2,2’,2’'-(1,3,5-benzenetriyl)tris[5-bromo-]
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
- 2,2’,2’'-(1,3,5-benzenetriyl)tris[3-methylpyridine]
Uniqueness
2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] is unique due to its specific substitution pattern and the presence of three 3-methylpyridine groups. This structure provides distinct electronic and steric properties, making it a valuable compound for various applications in coordination chemistry, materials science, and drug development .
特性
分子式 |
C24H21N3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
2-[3,5-bis(3-methylpyridin-2-yl)phenyl]-3-methylpyridine |
InChI |
InChI=1S/C24H21N3/c1-16-7-4-10-25-22(16)19-13-20(23-17(2)8-5-11-26-23)15-21(14-19)24-18(3)9-6-12-27-24/h4-15H,1-3H3 |
InChIキー |
UZBBKEWYPBYYLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C2=CC(=CC(=C2)C3=C(C=CC=N3)C)C4=C(C=CC=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


